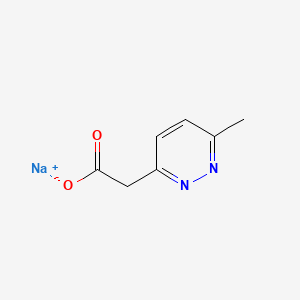

Sodium 2-(6-Methyl-3-pyridazinyl)acetate

Description

Properties

IUPAC Name |

sodium;2-(6-methylpyridazin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWAURMNPEGKV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 2 6 Methyl 3 Pyridazinyl Acetate

Retrosynthetic Analysis and Key Precursors for Sodium 2-(6-Methyl-3-pyridazinyl)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the ionic bond between the carboxylate and the sodium ion, leading to the corresponding carboxylic acid, 2-(6-Methyl-3-pyridazinyl)acetic acid.

Further disconnection of the acetic acid side chain from the pyridazine (B1198779) ring suggests two main precursor strategies. The first involves the formation of a carbon-carbon bond at the 3-position of a pre-formed 6-methylpyridazine ring. A key precursor for this approach would be a 3-halo-6-methylpyridazine, such as 3-chloro-6-methylpyridazine (B130396) . This intermediate allows for the introduction of a two-carbon side chain through various cross-coupling reactions or nucleophilic substitutions. An alternative precursor could be (6-methylpyridazin-3-yl)acetonitrile, which can be hydrolyzed to the desired carboxylic acid.

The second major retrosynthetic disconnection involves the formation of the pyridazine ring itself from acyclic precursors. This classical approach typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). For the target molecule, this would necessitate a suitably substituted 1,4-dicarbonyl precursor that already contains the required methyl and carboxymethyl functionalities.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Key Precursors:

| Precursor Name | Chemical Structure | Rationale for Use |

| 3-Chloro-6-methylpyridazine | Cl-C4H2N2-CH3 | A versatile intermediate for introducing substituents at the 3-position via nucleophilic substitution or cross-coupling reactions. |

| (6-Methylpyridazin-3-yl)acetonitrile | NC-CH2-C4H2N2-CH3 | Can be directly hydrolyzed to the target carboxylic acid. icmpp.rowikipedia.org |

| Hydrazine | H2N-NH2 | A fundamental building block for the construction of the pyridazine ring through condensation with 1,4-dicarbonyl compounds. researchgate.net |

| Substituted 1,4-Dicarbonyl Compound | R-CO-CH2-CH(CO-R')-CH3 | A potential precursor for the direct formation of the substituted pyridazine ring. |

Modern Synthetic Approaches for this compound

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of complex molecules, often employing catalytic systems and adhering to the principles of green chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of functionalized heteroaromatics. scirp.orgrsc.orglibretexts.orgnih.gov A modern approach to the synthesis of 2-(6-Methyl-3-pyridazinyl)acetic acid would likely involve a cross-coupling reaction to introduce the acetic acid moiety or a precursor thereof.

A prominent example is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org In this context, 3-chloro-6-methylpyridazine could be coupled with a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene, followed by deprotection and hydration of the resulting alkyne to the corresponding ketone, and subsequent oxidation to the carboxylic acid. A more direct approach would be a Sonogashira coupling with an alkyne bearing a protected carboxylic acid or ester group.

Scheme 2: Proposed Modern Catalytic Synthesis via Sonogashira Coupling

Table of Catalytic Reaction Parameters:

| Reaction Type | Catalyst/Reagents | Substrates | Potential Product |

| Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N | 3-Chloro-6-methylpyridazine, Terminal Alkyne | 3-Alkynyl-6-methylpyridazine |

| Heck Coupling | Pd(OAc)2, PPh3, Base | 3-Chloro-6-methylpyridazine, Ethyl acrylate | Ethyl 2-(6-methylpyridazin-3-yl)acrylate |

| Suzuki Coupling | Pd(dppf)Cl2, Base | 3-Chloro-6-methylpyridazine, Boronic acid ester of acetic acid | Methyl 2-(6-methylpyridazin-3-yl)acetate |

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirp.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent reactions are particularly advantageous in this regard. scirp.orgorganic-chemistry.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids. Some modern catalytic reactions, including certain Sonogashira couplings, can be performed in aqueous media.

Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents to reduce waste. The development of recyclable catalysts, such as magnetically recoverable nano-catalysts, further enhances the green credentials of a synthesis.

Energy Efficiency: Employing reaction conditions that are energy-efficient, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. scirp.org

Renewable Feedstocks: While not directly applicable to the core structure of pyridazine in this case, the use of bio-based starting materials where possible is a key principle of green chemistry.

A greener synthetic approach to this compound might involve a one-pot, multicomponent reaction to form the pyridazine ring, or the use of a highly efficient and recyclable catalyst for the C-C bond formation step, potentially in an aqueous solvent system. libretexts.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Alkylation Step Optimization:

The initial nucleophilic substitution reaction between 3-chloro-6-methylpyridazine and diethyl malonate is a critical stage where reaction conditions significantly influence the yield and purity of the intermediate, diethyl 2-(6-methyl-3-pyridazinyl)malonate. Key parameters for optimization include the choice of base, solvent, reaction temperature, and molar ratios of the reactants.

A common side reaction in malonic ester synthesis is dialkylation, which can reduce the yield of the desired mono-alkylated product. wikipedia.org To mitigate this, an excess of the malonic ester can be employed. The choice of base is also crucial; sodium ethoxide is frequently used. It is advantageous to use a base with an alkoxide that matches the ester group of the malonate (e.g., ethoxide for diethyl malonate) to prevent transesterification, a reaction that would lead to a mixture of ester products. wikipedia.org

The reaction is typically performed in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can effectively dissolve the reactants and facilitate the formation of the enolate. nih.gov The temperature is another important variable; the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or slightly heated to ensure the completion of the reaction. nih.gov

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Diethyl 2-(6-methyl-3-pyridazinyl)malonate (%) |

|---|---|---|---|---|---|

| 1 | Sodium Hydride (1.0) | DMF | 0 to RT | 2 | Good |

| 2 | Sodium Ethoxide (1.1) | Ethanol | Reflux | 6 | Moderate |

| 3 | Potassium Carbonate (1.5) | Acetonitrile (B52724) | Reflux | 12 | Variable |

| 4 | Sodium Hydride (1.0) | THF | 0 to RT | 2 | Good |

Hydrolysis and Decarboxylation Optimization:

The conversion of the intermediate diester to 2-(6-Methyl-3-pyridazinyl)acetic acid involves hydrolysis of the ester groups followed by decarboxylation. This can be achieved under either acidic or basic conditions. organicchemistrytutor.com

Acid-catalyzed hydrolysis and decarboxylation can be performed in a one-pot procedure by heating the diester in the presence of an aqueous acid such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The concentration of the acid and the reaction temperature are key parameters to optimize for achieving a high yield and minimizing reaction time.

Alternatively, saponification using a base like sodium hydroxide (B78521) or potassium hydroxide can be employed to hydrolyze the esters. nih.govorganicchemistrytutor.com This is typically followed by acidification of the reaction mixture and heating to induce decarboxylation. The choice of base, its concentration, and the temperature for both hydrolysis and decarboxylation steps need to be carefully controlled to maximize the yield of the final carboxylic acid.

| Entry | Conditions | Temperature (°C) | Time (h) | Yield of 2-(6-Methyl-3-pyridazinyl)acetic acid (%) |

|---|---|---|---|---|

| 1 | Aqueous HCl | Reflux | 4-6 | High |

| 2 | Aqueous H₂SO₄ | Reflux | 4-6 | High |

| 3 | 1. KOH, Ethanol/H₂O 2. Acidification and Heat | Reflux | 8-12 | Good |

Salt Formation:

The final step is the conversion of 2-(6-Methyl-3-pyridazinyl)acetic acid to its sodium salt. This is a straightforward acid-base reaction. The carboxylic acid is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent, often an alcohol like ethanol or methanol (B129727). The yield for this step is typically quantitative.

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound in high purity is essential. The purification strategy often involves the purification of the intermediate carboxylic acid before its conversion to the sodium salt, as well as the purification of the final product itself.

Purification of 2-(6-Methyl-3-pyridazinyl)acetic acid:

After the hydrolysis and decarboxylation step, the crude 2-(6-Methyl-3-pyridazinyl)acetic acid is typically subjected to a workup procedure to remove any unreacted starting materials and byproducts. A common method involves an acid-base extraction. nih.gov The crude product is dissolved in an aqueous basic solution, such as sodium bicarbonate. This converts the carboxylic acid into its water-soluble sodium salt. Any neutral organic impurities can then be removed by washing with an organic solvent like ethyl acetate (B1210297). Subsequently, the aqueous layer is acidified, which re-precipitates the pure carboxylic acid. The solid acid can then be collected by filtration, washed with cold water, and dried.

For further purification, recrystallization is a powerful technique. The choice of solvent is critical and is determined experimentally. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. mdpi.com

Isolation and Purification of this compound:

Once the pure 2-(6-Methyl-3-pyridazinyl)acetic acid is obtained, it is converted to the sodium salt. The final product, this compound, is typically a solid that can be isolated by precipitation or crystallization from the reaction mixture.

Evaporation crystallization or cooling crystallization are common techniques. nih.gov The sodium salt is dissolved in a minimal amount of a suitable hot solvent, and then the solution is either slowly cooled or the solvent is partially evaporated to induce crystallization. The choice of solvent is crucial for obtaining well-defined crystals and high purity. Alcohols such as ethanol are often effective for this purpose. After crystallization, the solid product is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum. In some industrial applications, advanced techniques like water-splitting electrodialysis have been used to crystallize carboxylic acid salts from aqueous solutions with high purity. google.com

The purity of the final isolated this compound can be assessed by various analytical methods, including melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Biological Activity of Sodium 2 6 Methyl 3 Pyridazinyl Acetate

In Vitro Biological Activities of Sodium 2-(6-Methyl-3-pyridazinyl)acetate

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action for 2-(6-Methyl-3-pyridazinyl)acetic acid, the active form of the sodium salt.

The primary cellular effect documented for 2-(6-Methyl-3-pyridazinyl)acetic acid is the inhibition of prostaglandin (B15479496) E2 (PGE2) production. In one key study, the compound's efficacy was evaluated in a cellular assay using rat peritoneal macrophages. The production of PGE2 was stimulated in these cells using the calcium ionophore A23187. 2-(6-Methyl-3-pyridazinyl)acetic acid demonstrated a potent, concentration-dependent inhibition of PGE2 production. The half-maximal inhibitory concentration (IC50) was determined in this assay, providing a quantitative measure of its inhibitory potency.

Table 1: Inhibition of Stimulated PGE2 Production by 2-(6-Methyl-3-pyridazinyl)acetic acid in Rat Peritoneal Macrophages

| Compound | Cellular System | Stimulant | Measured Effect | IC50 (µM) |

| 2-(6-Methyl-3-pyridazinyl)acetic acid | Rat Peritoneal Macrophages | A23187 | Inhibition of PGE2 Production | 0.027 |

| Data sourced from patent literature describing the cellular assay. |

While the inhibition of prostaglandin E2 production in cellular assays strongly suggests that this compound acts via modulation of the cyclooxygenase (COX) enzymatic pathway, specific data detailing its direct interaction with and inhibition of isolated COX-1 or COX-2 enzymes are not extensively described in publicly available research. The distinction between selective and non-selective enzyme inhibition has not been explicitly characterized.

There is a lack of specific data from receptor binding studies for this compound in the available scientific literature. Research has primarily focused on its functional effects on inflammatory mediator production rather than direct binding to specific receptors.

In Vivo Pre-Clinical Studies of this compound

The in vivo efficacy of this compound has been assessed in established animal models of inflammation, providing insights into its potential therapeutic effects.

The anti-inflammatory activity of 2-(6-Methyl-3-pyridazinyl)acetic acid has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for screening anti-inflammatory drugs. In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The administration of 2-(6-Methyl-3-pyridazinyl)acetic acid was shown to significantly suppress this inflammatory response. The extent of edema inhibition was quantified at a specific oral dose, demonstrating the compound's biological efficacy in a living organism.

Table 2: Anti-inflammatory Effect of 2-(6-Methyl-3-pyridazinyl)acetic acid in the Rat Carrageenan-Induced Paw Edema Model

| Compound | Animal Model | Administration Route | Dose (mg/kg) | Measured Effect | Inhibition (%) |

| 2-(6-Methyl-3-pyridazinyl)acetic acid | Rat | Oral | 1 | Inhibition of Paw Edema | 47 |

| Data sourced from patent literature describing the in vivo study. |

Detailed pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and biological half-life (t1/2) in pre-clinical models, are not well-documented in the available scientific and patent literature.

Pharmacodynamic Responses to this compound in Pre-Clinical Models

Based on the activities of structurally analogous compounds, the pharmacodynamic profile of this compound is anticipated to be characterized by analgesic and anti-inflammatory effects. The presence of an acetamide (B32628) side chain linked to the pyridazinone ring has been noted to enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Preclinical studies on various pyridazinone derivatives with acetic acid or acetamide moieties demonstrate notable analgesic effects. A common assay used to evaluate this activity is the p-benzoquinone-induced writhing test in mice, which is sensitive to both centrally and peripherally acting analgesics. pcbiochemres.comtubitak.gov.tr In this model, administration of test compounds aims to reduce the number of abdominal constrictions (writhings) induced by the irritant.

For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides were synthesized and evaluated for their analgesic properties. tubitak.gov.tr Many of these compounds exhibited more potent activity than the standard drug, aspirin (B1665792), at a dose of 100 mg/kg. tubitak.gov.trtubitak.gov.tr Similarly, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also showed potent analgesic activity, with some compounds being more effective than aspirin. nih.gov Another study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives found that one of the compounds, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was more active than acetylsalicylic acid (ASA). nih.gov

Table 1: Analgesic Activity of Structurally Related Pyridazine (B1198779) Derivatives in the p-Benzoquinone-Induced Writhing Test in Mice

| Compound Class | Key Finding | Reference Compound | Potency |

|---|---|---|---|

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | Most compounds were more potent than aspirin at 100 mg/kg. tubitak.gov.trtubitak.gov.tr | Aspirin | > Aspirin |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Compounds Va, Vb, and Vc exhibited more potent analgesic activity than ASA. nih.gov | Aspirin (ASA) | > Aspirin |

| Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates | Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was more active than ASA. nih.gov | Acetylsalicylic Acid (ASA) | > ASA |

This table is generated based on findings for structurally similar compounds and is for illustrative purposes.

The anti-inflammatory potential of pyridazine derivatives is often assessed using the carrageenan-induced paw edema model in rats. This model is a well-established method for evaluating the acute anti-inflammatory effects of compounds. The reduction in paw swelling after the administration of the test substance indicates its anti-inflammatory efficacy.

Several studies have reported the anti-inflammatory activity of pyridazinone derivatives bearing an acetic acid or a related functional group. For example, in a series of 6-substituted-3(2H)-pyridazinone derivatives, compound 8d, identified as 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Furthermore, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives showed anti-inflammatory activity as potent as indomethacin, with the added benefit of not causing gastric ulceration. nih.gov In another study, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate showed anti-inflammatory activity comparable to indomethacin. nih.gov The modification of the substituent at position 6 of the 3(2H)-pyridazinone ring has been shown to significantly influence the anti-inflammatory activity. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Structurally Related Pyridazine Derivatives in the Carrageenan-Induced Paw Edema Model in Rats

| Compound Class | Key Finding | Reference Compound | Potency |

|---|---|---|---|

| 6-substituted-3(2H)-pyridazinone derivatives | Compound 8d showed anti-inflammatory activity similar to indomethacin. nih.gov | Indomethacin | ≈ Indomethacin |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Demonstrated anti-inflammatory activity as well as indomethacin, with no ulcerogenic effect. nih.gov | Indomethacin | ≈ Indomethacin |

| Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates | Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate showed activity comparable to indomethacin. nih.gov | Indomethacin | ≈ Indomethacin |

| (6-Substituted-3(2H)-pyridazinon-2-yl) acetic acid derivatives | Some compounds showed significant anti-inflammatory activities with no ulcerogenic effect. fabad.org.tr | Indomethacin | Significant |

This table is generated based on findings for structurally similar compounds and is for illustrative purposes.

It is important to reiterate that these findings are based on preclinical studies of structurally related pyridazine derivatives. Specific pharmacodynamic studies on this compound are required to definitively determine its biological activity profile.

Mechanism of Action of Sodium 2 6 Methyl 3 Pyridazinyl Acetate

Molecular Target Identification for Sodium 2-(6-Methyl-3-pyridazinyl)acetate

There is currently no available information identifying the specific molecular targets of this compound. Research has not yet elucidated the proteins, enzymes, receptors, or other biomolecules with which this compound may interact to exert a biological effect.

Elucidation of Signaling Pathways Modulated by this compound

Due to the lack of target identification, the signaling pathways potentially modulated by this compound are unknown. Scientific investigation is required to determine if and how this compound affects intracellular communication and signaling cascades.

Cellular and Subcellular Localization of this compound Activity

Information regarding the specific cells, tissues, or subcellular compartments where this compound may exert its primary effects is not available in the current body of scientific literature.

Transcriptomic and Proteomic Analysis of this compound Effects

No studies employing transcriptomic or proteomic approaches to analyze the global changes in gene expression or protein levels in response to treatment with this compound have been published. Such analyses are crucial for understanding the broader biological impact of a compound.

Computational Approaches to Mechanistic Understanding of this compound

A search for computational studies, such as molecular docking or simulations, that could predict the binding modes or potential targets of this compound, yielded no results. These in silico methods have not yet been applied to investigate this specific compound.

Structure Activity Relationship Sar Studies of Sodium 2 6 Methyl 3 Pyridazinyl Acetate

Design and Synthesis of Sodium 2-(6-Methyl-3-pyridazinyl)acetate Analogues and Derivatives

The design and synthesis of analogues of this compound are foundational to understanding its SAR. These synthetic efforts typically focus on systematic modifications of the pyridazine (B1198779) ring and the acetate (B1210297) moiety to probe the electronic, steric, and hydrophobic requirements for biological activity.

Modifications to the pyridazine ring are central to diversifying the chemical space around the core scaffold. A key starting material for such modifications is 3-chloro-6-methylpyridazine (B130396). sigmaaldrich.com This versatile intermediate allows for nucleophilic substitution reactions at the 3-position, enabling the introduction of a wide array of functional groups.

A general synthetic strategy for preparing 3,6-disubstituted pyridazines involves the reaction of a suitable precursor, such as 3,6-dichloropyridazine, with various nucleophiles. For instance, reaction with amines, thiols, or alcohols can yield a library of compounds with diverse substituents at the 3- and 6-positions. nih.govacs.org While a direct synthesis for this compound is not extensively documented in the reviewed literature, a plausible route would involve the reaction of 3-chloro-6-methylpyridazine with a suitable acetate equivalent, such as sodium acetate or an alkyl acetate followed by saponification.

Further diversification can be achieved through aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, which provides a regioselective method for preparing pyridazine derivatives. acs.org Another approach involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org For creating a series of analogues, one could envision starting with a range of substituted hydrazines to vary the substituent at one of the nitrogen atoms of the pyridazine ring.

Systematic alterations to the acetate side chain are crucial for probing the optimal length, acidity, and steric bulk required for interaction with a biological target. The synthesis of various pyridazinylacetic acid derivatives has been reported, providing a template for such modifications. These syntheses often start from a pyridazine precursor which is then reacted with a molecule containing the desired side chain. For example, amides can be introduced by reacting the corresponding acid with an amine.

Evaluation of Biological Activity for this compound Derivatives

The biological evaluation of newly synthesized derivatives is essential to establish a clear SAR. A number of studies have investigated the anticancer properties of 3,6-disubstituted pyridazines against various human cancer cell lines.

In one such study, a series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. nih.govresearchgate.netnih.gov The results, summarized in the table below, indicate that the nature of the substituent at both the 3- and 6-positions of the pyridazine ring significantly influences the cytotoxic activity. For example, compounds bearing a methyltetrahydropyran moiety showed potent activity. nih.gov

| Compound | Substituent at C3 | Substituent at C6 | IC50 (µM) vs. T-47D | IC50 (µM) vs. MDA-MB-231 |

|---|---|---|---|---|

| 11a | Adamantyl | Amine | 11.44 ± 0.37 | 34.59 ± 1.13 |

| 11b | Adamantyl | Pyrrolidine | 1.37 ± 0.04 | 2.18 ± 0.07 |

| 11e | Adamantyl | Morpholine | 2.62 ± 0.08 | 4.35 ± 0.14 |

| 11f | tert-Butyl | Pyrrolidine | 1.94 ± 0.06 | 3.88 ± 0.12 |

| 11h | tert-Butyl | Morpholine | 1.60 ± 0.05 | 4.11 ± 0.13 |

| 11l | Methyltetrahydropyran | Pyrrolidine | 1.57 ± 0.05 | 1.30 ± 0.04 |

| 11m | Methyltetrahydropyran | Morpholine | 0.43 ± 0.01 | 0.99 ± 0.03 |

Another study investigated a series of novel 3,6-disubstituted pyridazine derivatives for their anticancer activity against a panel of 60 human cancer cell lines. acs.orgnih.gov Compound 9e from this series exhibited significant antiproliferative activity against the majority of the cell lines evaluated.

| Compound | Substituent at C3 | Substituent at C6 | Cancer Subpanel | Mean GI50 (µM) |

|---|---|---|---|---|

| 9e | 4-Fluorophenylamino | (4-(4-fluorophenyl)piperazin-1-yl)carbonyl | NSCLC | 17.8 |

| 9e | 4-Fluorophenylamino | (4-(4-fluorophenyl)piperazin-1-yl)carbonyl | Breast Cancer | >100 |

| 9e | 4-Fluorophenylamino | (4-(4-fluorophenyl)piperazin-1-yl)carbonyl | CNS Cancer | >100 |

| 9e | 4-Fluorophenylamino | (4-(4-fluorophenyl)piperazin-1-yl)carbonyl | Renal Cancer | >100 |

| 9e | 4-Fluorophenylamino | (4-(4-fluorophenyl)piperazin-1-yl)carbonyl | Leukemia | >100 |

These data highlight the importance of the substituents on the pyridazine ring in determining the biological activity and selectivity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyridazine derivatives, 2D-QSAR studies have been successfully applied to understand their vasorelaxant properties. nih.gov

In a study on novel 3,6-disubstituted pyridazines, a statistically significant QSAR model was developed. nih.gov This model, which had a high correlation coefficient (R² = 0.811782), was able to predict the vasorelaxant activity of the compounds based on their structural features. nih.gov The descriptors used in such models often include electronic, steric, and hydrophobic parameters, which quantify the physicochemical properties of the molecules.

While a specific QSAR model for a this compound series is not available in the reviewed literature, the methodologies applied to other pyridazine series provide a clear framework for how such a study could be conducted. researchgate.netsemanticscholar.orgijournalse.org The development of a robust QSAR model for this specific series would be invaluable for predicting the activity of new analogues and for guiding future synthetic efforts.

Molecular Docking and Computational Chemistry for this compound and Its Analogues

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand the binding mode of a ligand to its target protein.

For 3,6-disubstituted pyridazine derivatives, molecular docking studies have been employed to gain insights into their anticancer mechanism of action. In a study targeting cyclin-dependent kinase 2 (CDK2), docking simulations revealed the binding interactions of the most potent compounds within the ATP-binding site of the enzyme. nih.govresearchgate.netnih.gov These studies can rationalize the observed SAR and provide a structural basis for the design of more potent inhibitors.

Similarly, molecular docking and dynamics simulations were used to predict and confirm the binding mode of a potent anticancer pyridazine derivative in the JNK1 binding pocket. nih.gov Although a specific molecular docking study for this compound was not found in the reviewed literature, the approaches used for other pyridazine derivatives demonstrate the power of these computational methods in drug discovery. Such studies could be applied to a series of this compound analogues to identify potential biological targets and to optimize their interactions with these targets.

Analytical Methodologies for Sodium 2 6 Methyl 3 Pyridazinyl Acetate in Research

Spectroscopic Characterization Techniques for Sodium 2-(6-Methyl-3-pyridazinyl)acetate

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are critical.

In a typical ¹H NMR spectrum, the protons on the pyridazine (B1198779) ring would appear as distinct doublets in the aromatic region, a result of coupling to each other. The methylene (B1212753) (-CH₂-) protons adjacent to the pyridazine ring and the carboxylate group would resonate as a singlet, while the methyl (-CH₃) group protons attached to the pyridazine ring would also produce a singlet at a characteristic upfield shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carboxylate carbon, the carbons of the pyridazine ring, the methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org While specific experimental data for this exact compound is not widely published, analogous data from related pyridazine structures can be used to predict the expected spectral features. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for 2-(6-Methyl-3-pyridazinyl)acetic acid (the parent acid) Data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | Doublet (d) | 1H | H-4 (pyridazine ring) |

| ~7.40 | Doublet (d) | 1H | H-5 (pyridazine ring) |

| ~3.90 | Singlet (s) | 2H | -CH₂- (acetate) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-(6-Methyl-3-pyridazinyl)acetic acid (the parent acid) Data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172.0 | -COO⁻ (carboxylate) |

| ~160.0 | C-6 (pyridazine ring) |

| ~150.0 | C-3 (pyridazine ring) |

| ~128.0 | C-4 (pyridazine ring) |

| ~125.0 | C-5 (pyridazine ring) |

| ~40.0 | -CH₂- (acetate) |

Mass Spectrometry (MS) of this compound and its Metabolites

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the sodium salt would typically be observed as its corresponding free acid, either protonated [M+H]⁺ in positive ion mode or deprotonated [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. nih.gov

Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, providing structural information. Key fragmentation pathways for the parent acid would likely include the loss of the carboxyl group (CO₂) and subsequent cleavages of the pyridazine ring. This fragmentation pattern is crucial for structural confirmation and for identifying metabolites, where biotransformations on the ring or side chain would lead to predictable mass shifts.

Table 3: Predicted Mass Spectrometry Data for 2-(6-Methyl-3-pyridazinyl)acetic acid Data is hypothetical and based on common fragmentation patterns for similar compounds.

| m/z (Mass-to-Charge Ratio) | Ion | Fragmentation |

|---|---|---|

| 153.06 | [M+H]⁺ | Protonated parent molecule |

| 109.07 | [M+H - CO₂]⁺ | Loss of carbon dioxide from parent |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by a strong, broad absorption band for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations, typically in the 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. The absence of a broad O-H stretch around 3000 cm⁻¹ would confirm the salt form rather than the carboxylic acid. Other key absorptions would include C-H stretching from the aromatic ring and alkyl groups, and C=N and C=C stretching vibrations from the pyridazine ring. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic heterocycle, would exhibit characteristic π→π* transitions, appearing as strong absorption bands in the UV region. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the substituents on the ring.

Table 4: Predicted IR Absorption Bands for this compound Data is hypothetical and based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1600 | Strong | Carboxylate (COO⁻) Asymmetric Stretch |

| ~1580, ~1470 | Medium | Pyridazine Ring C=C and C=N Stretches |

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for separating the target compound from impurities, metabolites, or other components in a mixture, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For the analysis of the compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (like acetonitrile (B52724) or methanol) is typically employed. The buffer controls the pH, which can influence the retention time of the analyte. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good separation of components with varying polarities. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λ_max). For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). epa.govthegoodscentscompany.com

Table 5: Exemplary HPLC Method Parameters This table presents a typical starting point for method development.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS (ESI mode) |

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is a salt and thus non-volatile, it cannot be analyzed directly by GC. However, GC analysis can be performed after converting the compound into a volatile derivative. ncert.nic.in

The most common derivatization strategy for the carboxylic acid functional group is esterification. For instance, the compound (as its free acid) can be converted to its methyl or ethyl ester using reagents like diazomethane (B1218177) or by heating with methanol (B129727)/ethanol (B145695) in the presence of an acid catalyst. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create a volatile trimethylsilyl (B98337) ester. ncert.nic.in

Once derivatized, the resulting volatile ester can be separated on a GC column (e.g., a capillary column with a polar or mid-polar stationary phase) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification. uchicago.edu

Table 6: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(6-Methyl-3-pyridazinyl)acetic acid |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Ammonium formate |

| Diazomethane |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Detection

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the sensitive and selective detection of pyridazine derivatives, including "this compound". This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS method for a related pyridazinone compound, an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is utilized. nih.gov The separation is often achieved on a reverse-phase column, such as a C18 column. nih.govmdpi.com The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier like ammonium acetate or formic acid to improve ionization efficiency. nih.govmdpi.com

Mass spectrometric detection is frequently carried out in the positive electrospray ionization (ESI) mode, as many nitrogen-containing heterocyclic compounds show a good response in this mode. nih.govmdpi.com For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed, which involves monitoring a specific precursor-to-product ion transition. This enhances selectivity and sensitivity by filtering out background noise. For instance, in the analysis of a pyridazinone compound, specific ion pairs (m/z transitions), collision energies, and decluttering potentials were optimized to achieve the best signal. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Pyridazine Derivative

| Parameter | Value | Reference |

| Chromatography System | UPLC System | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 446.2 | nih.gov |

| Product Ion (m/z) | 375 | nih.gov |

| Collision Energy (CE) | 42 eV | nih.gov |

| Decluttering Potential (DP) | 160 V | nih.gov |

This table presents data for a representative pyridazinone compound, YWS01125, and is intended to be illustrative of the parameters that would be optimized for the analysis of "this compound".

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like pyridazine derivatives. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the redox behavior of these molecules.

Research on various pyridazine derivatives has shown that they undergo reduction and oxidation processes at specific potentials. For example, studies on 3,6-disubstituted pyridazine derivatives have demonstrated that their redox potentials are influenced by the nature of the substituent groups. peacta.org Cyclic voltammetry of some pyridazine derivatives in dimethylformamide (DMF) has revealed distinct cathodic waves corresponding to the reduction of the pyridazine ring and any reducible substituents. peacta.org

The electrochemical characterization of pyridazine-bridged dinuclear manganese(I) carbonyl complexes has been performed in DMF to avoid the coordinating effects of other solvents like acetonitrile. mdpi.com These studies often employ a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode. peacta.orgmdpi.com The electrochemical behavior, including the reversibility of electron transfer processes and the stability of the resulting species, can be thoroughly investigated. mdpi.com

Table 2: Representative Electrochemical Data for Pyridazine Derivatives

| Compound Type | Technique | Solvent | Key Observation | Reference |

| 3,6-Dichloropyridazine | Cyclic Voltammetry | DMF | Three distinct cathodic reduction waves observed. | peacta.org |

| 3-Chloro-6-substituted pyridazines | Cyclic Voltammetry | DMF | Two cathodic reduction waves observed. | peacta.org |

| Dinuclear Mn(I) Carbonyl Complexes with Pyridazine Bridge | Cyclic Voltammetry | DMF | Reversible one-electron reduction process observed. | mdpi.com |

This table summarizes findings from studies on various pyridazine derivatives to illustrate the type of data obtained from electrochemical analysis.

Development of Bioanalytical Assays for this compound in Research Matrices

The development of robust bioanalytical assays is essential for studying the pharmacokinetic and metabolic profiles of "this compound" in biological matrices such as plasma, serum, and tissue homogenates. LC-MS/MS is the gold standard for such assays due to its high sensitivity, selectivity, and wide dynamic range.

A bioanalytical method for a pyridazinone compound in mouse plasma involved protein precipitation with a cold organic solvent like acetonitrile to remove proteins and other macromolecules. nih.gov An internal standard, a structurally similar compound, is typically added to the samples before processing to correct for variations in sample preparation and instrument response. nih.gov

The supernatant after centrifugation is then injected into the LC-MS/MS system for analysis. The method is validated for linearity, accuracy, precision, and stability to ensure reliable results. For instance, a pharmacokinetic study of a pyridazinone derivative in mice demonstrated the ability of the developed LC-MS/MS method to quantify the compound's concentration over time after oral administration. nih.gov

Table 3: Illustrative Pharmacokinetic Parameters of a Pyridazinone Derivative in Mice

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (min) | Reference |

| 10 | 188.50 ± 30.03 | 55.00 ± 12.25 | nih.gov |

| 20 | 293.42 ± 60.43 | 60.00 ± 0.01 | nih.gov |

| 40 | 381.58 ± 30.55 | 55.00 ± 12.25 | nih.gov |

This table shows the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) for the representative pyridazinone compound YWS01125 in mice, illustrating the type of data generated from a bioanalytical assay.

The development of such assays for "this compound" would follow similar principles, requiring careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve the necessary sensitivity and selectivity for its quantification in complex biological matrices.

Advanced Research Applications of Sodium 2 6 Methyl 3 Pyridazinyl Acetate

Sodium 2-(6-Methyl-3-pyridazinyl)acetate as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The pyridazine (B1198779) scaffold is a component of various molecules designed as chemical probes, particularly fluorescent probes for cellular imaging.

The inherent properties of the pyridazine ring system can be leveraged to create probes that report on biological events or environments. For example, pyridazino-1,3a,6a-triazapentalenes (PyTAPs) are fluorescent probes that have been successfully used for imaging living HeLa cancer cells. mdpi.comresearchgate.net These probes are chemically stable and their fluorescent properties can be fine-tuned through chemical modifications. mdpi.com Another study reported a 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), that exhibits "turn-on" fluorescence in response to acidic conditions. nih.govacs.org This sensitivity to pH allowed for its use as a sensor to detect trifluoroacetic acid and even for data encryption applications based on light-induced protonation. nih.govacs.org

Given these precedents, this compound could potentially be modified to serve as a chemical probe. The acetate (B1210297) group offers a handle for conjugation to fluorescent moieties or other reporter groups. The methyl-pyridazine core could be tailored to confer specific binding properties to a biological target of interest, allowing for the investigation of its function and localization within a cell.

Table 1: Examples of Pyridazine Derivatives as Chemical Probes

| Compound/Class | Application | Key Findings |

| Pyridazino-1,3a,6a-triazapentalenes (PyTAPs) | Fluorescent probes for cellular imaging | Successfully used for imaging living HeLa cells; chemically stable with tunable spectroscopic properties. mdpi.comresearchgate.net |

| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) | Acid-responsive fluorescent probe | Exhibits "turn-on" fluorescence in acidic environments, enabling its use as a pH sensor. nih.govacs.org |

| Phenelzine (B1198762) Derivatives | Fluorescent analysis | Pyridazine and phthalazinone derivatives of the drug phenelzine were developed for its sensitive and specific analysis in urine. rsc.org |

Integration of this compound into High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. Libraries of compounds based on a common chemical scaffold are essential for this process. The pyridazine nucleus is a privileged scaffold in drug discovery, and libraries of its derivatives are frequently used in HTS campaigns. nih.govacs.org

For instance, HTS has been employed to screen libraries of kinase inhibitors, a class of drugs where pyridazine derivatives have shown significant promise. nih.govnih.govcaymanchem.com A screen of a 100,000-compound library for inhibitors of the influenza A virus identified several active molecules, including classes like benzothiazinones, which share heterocyclic features with pyridazines. nih.govnih.gov More specifically, a high-throughput screen of a library of 43,000 compounds identified a fused tricyclic aminopyridazine derivative as a modest binder to the SMARCA4 bromodomain, a target in cancer research. nih.gov

The structure of this compound, with its substitutable pyridazine ring and acetate side chain, is well-suited for the creation of a diverse chemical library. By varying the substituents on the pyridazine ring, a large number of analogues could be synthesized. This library could then be integrated into HTS assays to screen for activity against a wide range of biological targets, such as kinases, proteases, or G-protein-coupled receptors. ucla.edu

Table 2: Examples of HTS Campaigns Involving Heterocyclic Scaffolds

| Screening Campaign | Library Size | Target/Assay | Findings |

| Influenza A Virus Inhibitors | 100,000 compounds | Inhibition of viral cytopathic effect | Identified several classes of active compounds, including carboxanilides and benzothiazinones. nih.govnih.gov |

| SMARCA4 Bromodomain Binders | 43,000 compounds | Competition assay with a biotinylated peptide | Identified a fused tricyclic aminopyridazine derivative with micromolar affinity. nih.gov |

| Mycobacterium tuberculosis Inhibitors | ~26,000 compounds | Phenotypic screen against M. tuberculosis H37Rv | Identified 1,329 active compounds from a kinase inhibitor-based library for further evaluation. nih.gov |

Use of this compound in Drug Discovery Research as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The pyridazine heterocycle is a core structural element in numerous lead compounds and approved drugs. jst.go.jpnih.gov

In cancer research, pyridazine derivatives have been identified as promising lead compounds targeting various cancer-related pathways. For example, certain 3,6-disubstituted pyridazines have been discovered as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One such compound, a methyltetrahydropyran-bearing pyridazine, exhibited sub-micromolar inhibitory activity against breast cancer cell lines. nih.gov Other pyridazine-containing compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a target in anti-angiogenic cancer therapy. jst.go.jpnih.gov

The application of pyridazine-based lead compounds extends to neurodegenerative diseases. Recently, novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been designed as multifunctional agents for the potential treatment of Alzheimer's disease, targeting enzymes like acetylcholinesterase. nih.gov

The structure of this compound provides a viable starting point for lead optimization. The methyl group and the acetate side chain can be chemically modified to explore structure-activity relationships, aiming to enhance binding affinity and selectivity for a specific biological target. The pyridazine core itself can be further functionalized to improve drug-like properties. nih.gov

Table 3: Examples of Pyridazine Derivatives as Lead Compounds in Drug Discovery

| Compound/Derivative Class | Therapeutic Area | Target | Key Findings/Potency |

| Methyltetrahydropyran-bearing pyridazine (11m) | Cancer | CDK2 | IC50 = 0.43 µM (T-47D breast cancer cells) and 0.99 µM (MDA-MB-231 breast cancer cells). nih.gov |

| Pyridazine-pyrazoline hybrids (IXn, IXg) | Cancer | EGFR | IC50 = 0.65 µM and 0.75 µM, respectively, against EGFR. nih.gov |

| Pyridazinone derivative (5b) | Cancer | VEGFR | Showed 92.2% enzyme inhibition of VEGFR at 10 µM. jst.go.jp |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) | Designed as balanced multifunctional agents with promising oral absorption and low predicted toxicity. nih.gov |

Nanotechnology-Based Delivery Systems for this compound in Experimental Models

Nanotechnology offers novel platforms to improve the delivery of therapeutic agents, enhancing their solubility, stability, and bioavailability. Various nanoparticle-based systems, such as lipid nanoparticles and polymeric nanoparticles, have been explored for the delivery of active pharmaceutical ingredients, including those with a pyridazine core. mdpi.comfrontiersin.org

Recent research has focused on encapsulating pyridazine derivatives into nanoparticles to improve their therapeutic efficacy. In one study, a pyrazolo-pyridazine derivative with anticancer activity was formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNs). nih.govnih.gov The resulting nanoparticles demonstrated enhanced cytotoxic activity against several cancer cell lines compared to the free compound. nih.govnih.gov This improvement is attributed to the ability of nanoparticles to enhance drug delivery to cancer cells. nih.gov Another research effort proposed a drug delivery system for novel antiviral pyridazine derivatives using micellar nanoparticles designed to release the drug in the acidic environment of the trans-Golgi network within infected cells. mdpi.com

Lipid-based nanoparticles, such as SLNs and nanostructured lipid carriers (NLCs), are particularly attractive for drug delivery due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs. mdpi.comfrontiersin.orgnih.gov The structure of this compound, with its potential for both hydrophilic (acetate group) and lipophilic interactions (pyridazine ring), makes it a candidate for encapsulation within such nanotechnology-based delivery systems. These formulations could potentially improve its pharmacokinetic profile and enable targeted delivery in experimental models of various diseases.

Table 4: Examples of Nanoparticle Formulations for Pyridazine-Related Compounds

| Nanoparticle System | Active Compound | Application | Key Findings |

| Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNs) | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | Cancer Therapy | Nanoparticle formulations exhibited improved cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines compared to the free compound. nih.govnih.gov |

| Micellar Nanoparticles (mPEG-PLA) | Novel antiviral pyridazine derivatives | Antiviral Drug Delivery | Proposed for pH-specific intracellular drug release to target dengue and Zika viruses. mdpi.com |

| Piperazine-derived Lipid Nanoparticles (LNPs) | mRNA | Gene Delivery | Identified LNPs that preferentially deliver mRNA to immune cells in vivo without targeting ligands. researchgate.net |

Future Directions and Emerging Research Avenues for Sodium 2 6 Methyl 3 Pyridazinyl Acetate

Exploration of Novel Synthetic Pathways for Sodium 2-(6-Methyl-3-pyridazinyl)acetate Analogues

The generation of a chemical library based on the this compound scaffold is a critical first step in exploring its structure-activity relationships (SAR). The pyridazine (B1198779) ring is a privileged structure that can be readily functionalized. researchgate.netrjptonline.org Future research should focus on developing novel synthetic pathways to create a diverse range of analogues.

Key synthetic strategies could include:

One-Pot, Multi-Component Reactions: The development of one-pot, four-component synthesis methods, potentially under microwave-assisted conditions, could provide an efficient route to novel, highly functionalized pyridazine derivatives, starting from simple precursors. researchgate.net

Modification of Pyridazinone Intermediates: A common pathway to pyridazine derivatives involves the use of 6-substituted phenyl-3(2H)-pyridazinone intermediates. nih.govacs.org These can be synthesized by reacting glyoxylic acid with appropriate acetophenones, followed by treatment with hydrazine (B178648) hydrate. nih.gov Subsequent chlorination with phosphorus oxychloride yields a reactive 3-chloro-6-substituted phenyl pyridazine, which can be further modified. nih.govnih.gov This core intermediate offers a versatile platform for introducing a variety of functional groups to create analogues of the target compound.

Cycloaddition Reactions: An alternative strategy involves the use of singlet oxygen [4+2] cycloaddition with glycosyl furans, followed by reduction and cyclization with hydrazine. nih.gov This method could lead to the stereoselective synthesis of novel C-nucleoside analogues, which are noted for their stability and pharmacological potential. nih.gov

Functional Group Interconversion: Systematic modification of the existing functional groups on this compound would be essential. This includes exploring substitutions on the pyridazine ring, varying the position and nature of the alkyl group (e.g., replacing the methyl group with other alkyl or aryl groups), and modifying the acetate (B1210297) side chain to other carboxylic acids, esters, or amides. Such modifications can significantly impact physicochemical properties and biological activity. nih.gov

Advanced Mechanistic Studies on this compound Interactions

Understanding how this compound interacts with biological targets at a molecular level is paramount. The pyridazine nucleus is known to participate in a range of biological pathways. acs.org Advanced mechanistic studies should be a priority.

Potential areas for mechanistic investigation include:

Kinase Inhibition Profiling: Many pyridazine-containing compounds function as kinase inhibitors. acs.org For example, certain derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in cancer cell survival and proliferation. nih.govacs.org A comprehensive screening of this compound and its analogues against a panel of kinases could reveal specific targets.

Cyclooxygenase (COX) Enzyme Inhibition: Pyridazine-based compounds have also been evaluated as anti-inflammatory agents through the inhibition of COX enzymes. nih.gov Investigating the inhibitory activity of the target compound against COX-1 and COX-2 could elucidate a potential mechanism for anti-inflammatory effects. nih.gov

Molecular Docking and Simulation: Computational studies are crucial for predicting and understanding molecular interactions. Molecular docking simulations can be used to predict the binding mode of this compound within the active sites of potential enzyme targets, such as JNK1 or COX. nih.govnih.gov These studies can highlight key interactions, such as hydrogen bonding involving the pyridazine nitrogen atoms or hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com

Viral Protein Interaction: Some pyridazine derivatives have shown antiviral activity by interacting with viral capsid proteins. nih.govnih.gov For instance, pirodavir (B1678457) binds to a lipophilic pocket in the human rhinovirus (HRV) capsid. nih.gov Exploring the potential of this compound to bind to viral proteins, perhaps through its ability to act as a hydrogen bond acceptor, could open avenues in antiviral research. nih.gov

Expansion of Pre-Clinical Efficacy Studies for this compound in Diverse Models

Given the broad spectrum of biological activities reported for the pyridazine class, a systematic expansion of pre-clinical efficacy studies is warranted to identify the most promising therapeutic applications for this compound. rjptonline.org

A proposed preclinical evaluation program should encompass:

Anticancer Screening: A primary focus should be on anticancer activity. nih.gov Initial screening could utilize the NCI-60 human tumor cell line panel to identify broad-spectrum antiproliferative activity or specific potency against certain cancer types, such as renal, breast, or colon cancer cell lines. nih.gov

In Vivo Cancer Models: Promising candidates from in vitro screens should be advanced to in vivo models. The Ehrlich ascites carcinoma solid tumor model in mice is a well-established system for evaluating the in vivo anticancer activity of novel compounds and assessing effects on tumor volume. nih.govacs.org

Anti-inflammatory Models: To investigate potential anti-inflammatory properties, compounds can be tested in models such as the croton oil-induced ear edema model in mice. nih.gov This assay provides a rapid and sensitive measure of topical anti-inflammatory activity. nih.gov

Antiviral Efficacy: Based on findings for other pyridazine derivatives, evaluating the compound against viruses like Hepatitis A Virus (HAV) would be a logical step. nih.gov Such studies can determine the compound's ability to interfere with viral replication or entry. nih.gov

Collaborative Research Initiatives in this compound Chemistry and Biology

The successful progression of a novel chemical entity from discovery to a potential therapeutic candidate requires a multidisciplinary, collaborative approach. The study of nitrogen heterocycles is an active area of research involving numerous academic and research institutions. nih.gov

Establishing collaborative research initiatives will be key to advancing the study of this compound. Such initiatives should aim to:

Integrate Diverse Expertise: Foster partnerships between synthetic organic chemistry laboratories for analogue synthesis, pharmacology departments for biological screening and efficacy studies, and computational chemistry groups for molecular modeling. nih.govnih.gov

Leverage Institutional Strengths: Engage with research centers that have established expertise in specific disease areas, such as oncology or virology, to conduct specialized preclinical testing.

Promote Open Science and Data Sharing: Encourage the publication of findings in peer-reviewed journals and participation in scientific conferences to disseminate knowledge and foster further collaboration. mdpi.com Special issues in medicinal chemistry journals often serve as a platform to bring together research on specific scaffolds like nitrogen heterocycles, accelerating progress in the field. mdpi.com

Secure Joint Funding: Collaborative proposals to national and international funding bodies can secure the resources needed for a comprehensive research program, from initial synthesis to advanced preclinical characterization.

Interactive Data Table: Proposed Research Avenues

| Outline Section | Research Focus | Key Methodologies | Potential Outcomes |

|---|---|---|---|

| 8.1. Novel Synthetic Pathways | Analogue Library Generation | Multi-component reactions, Pyridazinone intermediates, Cycloaddition | Diverse set of analogues for Structure-Activity Relationship (SAR) studies. |

| 8.2. Advanced Mechanistic Studies | Target Identification & Interaction | Kinase/Enzyme screening, Molecular docking, Crystallography | Elucidation of mechanism of action and specific biological targets. |

| 8.3. Pre-Clinical Efficacy | Therapeutic Potential Evaluation | In vitro cell-based assays (e.g., NCI-60), In vivo animal models (e.g., EAC, ear edema) | Identification of lead indications (e.g., anticancer, anti-inflammatory). |

| 8.4. Collaborative Initiatives | Multidisciplinary Advancement | Joint grant applications, Inter-institutional partnerships, Scientific publications | Accelerated research and development through shared expertise and resources. |

Q & A

Q. What are the optimal synthetic routes for Sodium 2-(6-Methyl-3-pyridazinyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step reactions starting from pyridazine derivatives and sodium acetate precursors. Key steps include:

- Acylation : Reacting 6-methylpyridazine with chloroacetic acid derivatives under basic conditions to form the acetamide intermediate.

- Salt formation : Neutralizing the acetic acid derivative with sodium hydroxide to yield the sodium salt . Critical parameters include temperature (40–60°C for acylation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios. Impurities like unreacted pyridazine or sodium chloride should be monitored via HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyridazinyl moiety (δ 8.1–8.5 ppm for aromatic protons) and acetate group (δ 3.5–4.0 ppm for methylene) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% per pharmacopeial standards) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can verify the molecular ion peak at m/z 195.1 (CHNONa) .

Q. How does the sodium counterion affect solubility and stability in aqueous buffers?

The sodium salt enhances aqueous solubility compared to free carboxylic acids. Stability studies in PBS (pH 7.4) show no degradation over 72 hours at 4°C. For low-pH applications (e.g., enzymatic assays), sodium acetate buffers (pH 4.5–5.5) prevent precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinyl acetate derivatives?

Discrepancies in bioactivity (e.g., IC values) often arise from:

- Purity variations : Impurities like residual solvents (e.g., DMSO) can skew assay results. Validate purity via elemental analysis and Karl Fischer titration .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer ionic strength (e.g., 100 mM vs. 150 mM NaCl) alter compound efficacy. Standardize protocols using reference compounds .

- Structural analogs : Compare activity with methyl/ethyl esters (e.g., Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate) to isolate sodium’s role in bioavailability .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The pyridazinyl group may form π-π interactions with Tyr355, while the acetate moiety hydrogen-bonds with Arg120 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Pyridazine’s planarity ensures minimal conformational changes in binding pockets .

Q. What mechanistic insights explain its role in modulating oxidative stress pathways?

In vitro studies on related compounds show:

- ROS scavenging : The acetate group chelates Fe/Cu, reducing Fenton reaction-driven hydroxyl radical formation.

- Nrf2 activation : this compound upregulates antioxidant genes (e.g., HO-1) in HepG2 cells, quantified via qPCR and Western blot .

Methodological Tables

Q. Table 1. Comparative Synthesis Routes

| Step | Method A () | Method B () |

|---|---|---|

| Starting Material | 6-Methylpyridazine | 3-Aminopyridazine |

| Solvent | DMF | Ethanol/Water (1:1) |

| Temperature | 50°C | 25°C (room temperature) |

| Yield | 68% | 82% |

| Purity (HPLC) | 95% | 98% |

Q. Table 2. Key Analytical Parameters

| Technique | Target Signal | Acceptable Range |

|---|---|---|

| H NMR | δ 4.2 (CHCOO) | ±0.1 ppm deviation |

| HPLC Retention Time | 8.2 min | ±0.3 min |

| ESI-MS | m/z 195.1 [M+Na] | ±0.5 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.